An In-depth Technical Guide to 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid is a heterocyclic building block that has garnered significant interest within the medicinal chemistry and drug discovery sectors. Its rigid, bicyclic core, decorated with a bromine atom and a carboxylic acid moiety, provides a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The strategic placement of these functional groups allows for selective chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug design. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 6-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid, offering valuable insights for researchers engaged in the development of new chemical entities.
Physicochemical Properties
6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid presents as a solid at room temperature and is characterized by the following properties:
| Property | Value | Source |
| Molecular Formula | C₇H₄BrN₃O₂ | [1][2] |
| Molecular Weight | 242.03 g/mol | [1][2] |
| CAS Number | 1000018-56-3 | [1] |
| Appearance | Solid (form may vary) | [3] |
| XLogP3 | 1.6 | [2] |
| Monoisotopic Mass | 240.94869 Da | [2] |
These properties suggest a molecule with moderate lipophilicity, suitable for interaction with biological targets. The presence of both a hydrogen bond donor (carboxylic acid) and acceptors (nitrogen atoms, carboxylic oxygen) indicates the potential for strong interactions within a protein binding pocket.
Synthesis and Characterization
The synthesis of the imidazo[1,2-a]pyrazine core generally involves the condensation of an aminopyrazine with a halo-carbonyl compound. While a specific, detailed experimental protocol for 6-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid is not widely published, a general and plausible synthetic route can be extrapolated from the synthesis of analogous compounds like 6-bromoimidazo[1,2-a]pyridine.[4]
A likely synthetic approach would involve the reaction of 2-amino-5-bromopyrazine with a 2-keto-3-halo-propionic acid derivative, followed by cyclization.
Caption: Plausible synthetic pathway for the target molecule.
Spectroscopic Characterization
Detailed spectroscopic data is essential for the unambiguous identification and quality control of 6-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid. While fully interpreted spectra are not publicly available, typical spectral characteristics can be predicted based on its structure and data from related compounds.
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazo[1,2-a]pyrazine ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms, the bromine atom, and the carboxylic acid group.
-
¹³C NMR: The carbon NMR spectrum will display signals for each of the seven carbon atoms in the molecule. The carbon of the carboxylic acid will appear at the downfield end of the spectrum (typically 165-190 ppm), while the carbons attached to the electronegative bromine and nitrogen atoms will also be shifted downfield.[5]
2.1.2. Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:[6]
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching vibration |
| C=O (Carboxylic Acid) | 1725-1700 | Stretching vibration |
| C=N and C=C (Aromatic) | 1600-1400 | Stretching vibrations |
2.1.3. Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which is a key diagnostic feature in the mass spectrum.
Chemical Reactivity and Derivatization
The chemical reactivity of 6-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid is dictated by its two primary functional groups: the bromine atom at the 6-position and the carboxylic acid at the 2-position. This dual functionality allows for a wide range of chemical transformations, making it a valuable scaffold for building molecular diversity.
Reactions at the 6-Bromo Position
The bromine atom on the pyrazine ring is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.
3.1.1. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In this reaction, the 6-bromo substituent can be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base to introduce new aryl, heteroaryl, or alkyl groups.[7][8]
Caption: General scheme for Suzuki-Miyaura cross-coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
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To a reaction vessel, add 6-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 equivalents).
-
Add a suitable solvent system, such as a mixture of dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reactions at the 2-Carboxylic Acid Position
The carboxylic acid group is a versatile handle for derivatization, most commonly through the formation of amide bonds.
3.2.1. Amide Bond Formation
The carboxylic acid can be activated and coupled with a wide range of primary and secondary amines to generate a library of amides. This is a fundamental reaction in medicinal chemistry for exploring SAR.[9][10]
Caption: General scheme for amide bond formation.
Experimental Protocol: General Procedure for Amide Coupling
-
Dissolve 6-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid in a suitable aprotic solvent (e.g., DMF or DCM).
-
Add a coupling agent (e.g., HATU or EDCI, 1.1-1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting amide by column chromatography or recrystallization.
Applications in Drug Discovery and Medicinal Chemistry
The imidazo[1,2-a]pyrazine scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of this scaffold have shown a broad spectrum of pharmacological activities.[11]
Antimicrobial Agents
The emergence of antimicrobial resistance is a major global health threat, and there is an urgent need for new classes of antibiotics. Imidazo[1,2-a]pyrazine derivatives have been investigated as potential antimicrobial agents. For example, computational studies have identified compounds with this core structure as having potential antibacterial activity against Staphylococcus aureus by targeting pyruvate carboxylase.[12]
Enzyme Inhibitors
The imidazo[1,2-a]pyrazine scaffold has been successfully employed in the design of enzyme inhibitors. For instance, derivatives of this class have been identified as inhibitors of the VirB11 ATPase in Helicobacter pylori, a key enzyme in the bacterium's virulence.[13] This highlights the potential of this scaffold in developing novel anti-infective agents.
Conclusion
6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its well-defined structure and dual functional handles allow for systematic chemical modifications, making it an ideal starting point for lead optimization campaigns in drug discovery. The ability to perform selective reactions at both the 6-bromo and 2-carboxylic acid positions provides medicinal chemists with the tools to fine-tune the physicochemical and pharmacological properties of the resulting molecules. As the demand for new and effective therapeutics continues to grow, the importance of scaffolds like 6-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid in the drug discovery process is set to increase.
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